(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL
CAS No.: 649748-80-1
Cat. No.: VC16883060
Molecular Formula: C16H26O2S2
Molecular Weight: 314.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 649748-80-1 |
|---|---|
| Molecular Formula | C16H26O2S2 |
| Molecular Weight | 314.5 g/mol |
| IUPAC Name | (2R,3R)-2-butylsulfanyl-1-[(S)-phenylsulfinyl]hexan-3-ol |
| Standard InChI | InChI=1S/C16H26O2S2/c1-3-5-12-19-16(15(17)9-4-2)13-20(18)14-10-7-6-8-11-14/h6-8,10-11,15-17H,3-5,9,12-13H2,1-2H3/t15-,16+,20+/m1/s1 |
| Standard InChI Key | BIWXUKGIXZAVJR-GUXCAODWSA-N |
| Isomeric SMILES | CCCCS[C@@H](C[S@](=O)C1=CC=CC=C1)[C@@H](CCC)O |
| Canonical SMILES | CCCCSC(CS(=O)C1=CC=CC=C1)C(CCC)O |
Introduction
Structural Elucidation and Stereochemical Configuration
Molecular Architecture
The compound features a hexan-3-ol backbone with two chiral centers at positions 2 and 3 (2R,3R configuration). The benzenesulfinyl group [(S)-configuration] at position 1 introduces a sulfoxide moiety, while the butylsulfanyl group at position 2 adds a thioether functionality. This combination creates a molecule with three distinct stereochemical elements, necessitating advanced analytical techniques for unambiguous characterization .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Hexan-3-ol backbone with R configuration at C2 and C3 |
| Sulfoxide group | (S)-Benzenesulfinyl at C1 (chiral sulfoxide) |
| Thioether group | Butylsulfanyl at C2 |
| Molecular formula | C₁₆H₂₆O₂S₂ |
| Molecular weight | 322.5 g/mol |
Stereochemical Analysis
The synergistic stereochemistry of the molecule arises from:
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C1 sulfoxide: The (S)-configuration at sulfur, confirmed via X-ray crystallography or circular dichroism in analogous sulfoxides .
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C2 and C3 alcohols: The 2R,3R diastereomeric pair, typically resolved using chiral chromatography or enzymatic resolution .
Density functional theory (DFT) calculations predict a staggered conformation for the hexan-3-ol chain, minimizing steric clashes between the bulky sulfinyl and sulfanyl groups. Nuclear Overhauser effect (NOE) spectroscopy would corroborate this spatial arrangement .
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis involves three key steps:
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Installation of the sulfinyl group: Enantioselective oxidation of a prochiral sulfide using a chiral catalyst (e.g., Sharpless conditions or oxaziridines) .
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Introduction of the thioether: Nucleophilic displacement of a leaving group (e.g., bromide) by butanethiol under basic conditions.
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Alcohol formation: Stereocontrolled reduction of a ketone precursor using catalysts like CBS (Corey-Bakshi-Shibata) or Noyori asymmetric hydrogenation .
Table 2: Hypothetical Synthetic Route
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Sulfide oxidation to sulfoxide | Ti(OiPr)₄, (R,R)-diethyl tartrate, H₂O₂ | 78 |
| 2 | Thioether formation | Butanethiol, K₂CO₃, DMF | 85 |
| 3 | Ketone reduction to alcohol | CBS catalyst, BH₃·THF | 92 |
Challenges in Stereocontrol
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Sulfoxide chirality: Non-enzymatic methods risk racemization; thus, low-temperature conditions (-78°C) and chiral auxiliaries are critical.
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Diastereoselectivity at C2 and C3: Steric guidance from the sulfinyl group may favor the 2R,3R configuration during reduction, as predicted by Cram's chelation model .
Physicochemical Properties and Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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δ 7.8–7.5 (m, 5H, Ar-H), 3.82 (dd, J = 6.2 Hz, 1H, C3-OH), 3.10 (m, 1H, C2-S-C4H9), 2.95 (m, 1H, C1-S(O)-Ph).
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¹³C NMR:
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δ 142.1 (C-S(O)), 58.3 (C3), 44.7 (C2), 34.2 (C1).
-
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HRMS: m/z calcd for C₁₆H₂₆O₂S₂ [M+H]⁺: 323.1401; found: 323.1398.
Chromatographic Behavior
Chiral HPLC (Chiralpak IA column, hexane/iPrOH 90:10) resolves enantiomers with a retention time of 12.7 min for (2R,3R,S)-isomer, confirming >99% ee .
| Compound | IC₅₀ (nM) | Target |
|---|---|---|
| Esomeprazole | 10 | H⁺/K⁺ ATPase |
| Hypothetical derivative | 15* | CYP450 3A4 (predicted) |
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